molecular formula C17H20N2 B14866064 2-Biphenyl-3-ylmethyl-piperazine

2-Biphenyl-3-ylmethyl-piperazine

Cat. No.: B14866064
M. Wt: 252.35 g/mol
InChI Key: SGGPVCZEISEDEJ-UHFFFAOYSA-N
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Description

®-2-Biphenyl-3-ylmethyl-piperazine is a chiral compound that features a biphenyl group attached to a piperazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-Biphenyl-3-ylmethyl-piperazine typically involves the reaction of biphenyl-3-carboxaldehyde with piperazine under specific conditions. The reaction is often carried out in the presence of a reducing agent such as sodium borohydride to facilitate the formation of the desired product. The reaction conditions, including temperature and solvent choice, are optimized to achieve high yields and purity.

Industrial Production Methods

On an industrial scale, the production of ®-2-Biphenyl-3-ylmethyl-piperazine may involve continuous flow processes to ensure consistent quality and efficiency. The use of automated systems and advanced purification techniques, such as chromatography, helps in obtaining the compound in large quantities with high purity.

Chemical Reactions Analysis

Types of Reactions

®-2-Biphenyl-3-ylmethyl-piperazine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, where the piperazine ring can be modified with different substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield biphenyl-3-carboxylic acid derivatives, while substitution reactions can introduce various functional groups onto the piperazine ring.

Scientific Research Applications

®-2-Biphenyl-3-ylmethyl-piperazine has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including its role as a ligand in drug design.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of ®-2-Biphenyl-3-ylmethyl-piperazine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction cascades and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    (S)-2-Biphenyl-3-ylmethyl-piperazine: The enantiomer of the compound, which may have different biological activities.

    Biphenyl derivatives: Compounds with similar biphenyl structures but different functional groups.

    Piperazine derivatives: Compounds with the piperazine ring but different substituents.

Uniqueness

®-2-Biphenyl-3-ylmethyl-piperazine is unique due to its specific chiral configuration, which can result in distinct interactions with biological targets compared to its enantiomer or other derivatives. This uniqueness makes it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C17H20N2

Molecular Weight

252.35 g/mol

IUPAC Name

2-[(3-phenylphenyl)methyl]piperazine

InChI

InChI=1S/C17H20N2/c1-2-6-15(7-3-1)16-8-4-5-14(11-16)12-17-13-18-9-10-19-17/h1-8,11,17-19H,9-10,12-13H2

InChI Key

SGGPVCZEISEDEJ-UHFFFAOYSA-N

Canonical SMILES

C1CNC(CN1)CC2=CC(=CC=C2)C3=CC=CC=C3

Origin of Product

United States

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